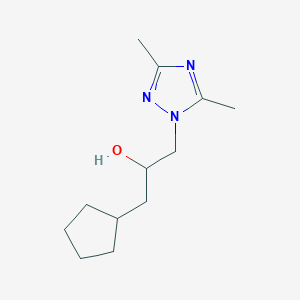![molecular formula C17H14F3N3O B6628353 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea
Overview
Description
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells.
Mechanism of Action
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea works by selectively inhibiting BTK, a key signaling molecule in B cells. BTK plays a critical role in the development and function of B cells, which are responsible for producing antibodies to fight infections. In cancer cells, BTK signaling can promote cell survival and proliferation, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been shown to inhibit BTK activity in cancer cells, leading to reduced cell survival and proliferation. In addition, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been shown to enhance the activity of other cancer drugs, such as venetoclax, which targets the anti-apoptotic protein BCL-2. 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has also been shown to have minimal effects on T cells, which could reduce the risk of immune-related toxicities.
Advantages and Limitations for Lab Experiments
One advantage of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is its selectivity for BTK, which could reduce the risk of off-target effects. In addition, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has shown promising results in preclinical studies, making it an attractive candidate for further development. However, one limitation of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is its potential to cause toxicities in humans, which will need to be carefully evaluated in clinical trials.
Future Directions
There are several potential future directions for the development of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea. One direction is to explore its use in combination with other cancer drugs, such as venetoclax, to enhance its efficacy. Another direction is to study its potential use in other types of cancer, such as solid tumors. Finally, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea in humans.
Scientific Research Applications
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has been studied extensively for its potential use in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea has shown promising results in inhibiting the growth and survival of cancer cells.
properties
IUPAC Name |
1-(1H-indol-4-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)12-6-4-11(5-7-12)10-22-16(24)23-15-3-1-2-14-13(15)8-9-21-14/h1-9,21H,10H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZORDSNHUYNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-Chloro-4-methylthiophen-2-yl)sulfonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6628270.png)
![4-[[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6628278.png)
![3-[(5-Chloro-4-methylthiophen-2-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6628290.png)
![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)
